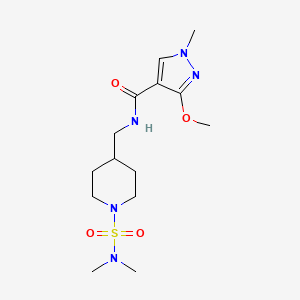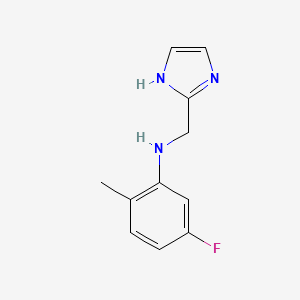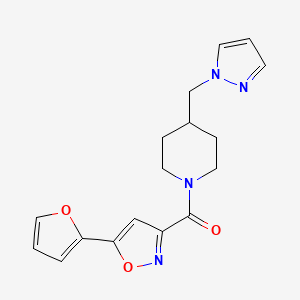![molecular formula C8H14ClN B2422426 7-Methylene-5-azaspiro[3.4]octane hydrochloride CAS No. 1956321-95-1](/img/structure/B2422426.png)
7-Methylene-5-azaspiro[3.4]octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylene-5-azaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C8H14ClN . It is a spirocyclic compound and has a unique 3D structure, making it useful in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 7-Methylene-5-azaspiro[3.4]octane hydrochloride is characterized by a spirocyclic arrangement. This means that two rings share a single atom, forming a unique 3D structure. The molecular formula is C8H14ClN , and the compound has an average mass of 159.656 Da and a monoisotopic mass of 159.081482 Da .Physical And Chemical Properties Analysis
7-Methylene-5-azaspiro[3.4]octane hydrochloride has a molecular formula of C8H14ClN . It has an average mass of 159.656 Da and a monoisotopic mass of 159.081482 Da . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación
Fluorescent Properties and Future Use of Methylene Blue
Methylene Blue—Current Knowledge, Fluorescent Properties, and Its Future Use : This study highlights the emerging role of methylene blue in clinical practice, particularly its application in intraoperative fluorescent imaging. Despite being a century-old dye, its fluorescent properties are being explored for newer medical applications, including the visualization of ureters, identification of the parathyroid gland, imaging pancreatic tumors, and detection of breast cancer tumor margins. The study underscores the need for further research to fully harness its potential and overcome the challenges in specific surgical techniques (Cwalinski et al., 2020).
Environmental Impact of Combustion Products
Risk assessment for combustion products of the gasoline additive MMT in Canada : This research focuses on Methylcyclopentadienyl manganese tricarbonyl (MMT), a gasoline additive used for enhancing octane levels. It discusses the health concerns arising from manganese oxides produced upon combustion, reviewing occupational exposure studies and deriving an ambient air reference value to gauge the health risk posed to Canadians (Egyed & Wood, 1996).
Production of Biodegradable Polymers
Fermentation process development for the production of medium-chain-length poly-3-hyroxyalkanoates : This paper reviews the fermentation processes for producing medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs), biodegradable polymers produced efficiently from related carbon sources such as alkanes and alkanoic acids. It emphasizes the need for metabolic engineering and a better understanding of fermentation kinetics to increase productivity and reduce production costs (Sun et al., 2007).
Volatile Methylsiloxanes Environmental Behavior
Critical review and interpretation of environmental data for volatile methylsiloxanes : This study reviews the partition properties of volatile methylsiloxanes (VMS) and their behavior in the environment, highlighting their different environmental fates compared to conventional hydrophobic contaminants. It emphasizes the importance of considering these differences in environmental exposure and risk analyses (Xu et al., 2014).
Propiedades
IUPAC Name |
7-methylidene-5-azaspiro[3.4]octane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-7-5-8(9-6-7)3-2-4-8;/h9H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRNKOLEKFFPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2(CCC2)NC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylene-5-azaspiro[3.4]octane hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2R)-Piperidin-2-yl]-1,2-oxazole;hydrochloride](/img/structure/B2422345.png)
![3-(Diphenylphosphino)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2422346.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2422348.png)
![[(5S,6S,8S,9E)-8-Methoxy-3,6,10-trimethyl-4-oxo-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-5-yl] acetate](/img/structure/B2422350.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2422353.png)
![N-(4-fluorophenyl)-3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}benzamide](/img/structure/B2422354.png)
![5-Ethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2422355.png)
![1-(4-bromophenyl)-5-(4-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422358.png)
![4-amino-N-isopropyl-N-[2-(2-thienyl)ethyl]isothiazole-3,5-dicarboxamide](/img/structure/B2422359.png)
![1-{3-Fluoro-4-[(2-furylmethyl)thio]phenyl}ethanol](/img/structure/B2422360.png)

